Geraniol-D6

Overview

Description

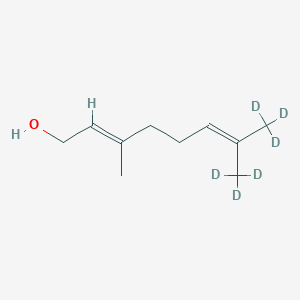

Geraniol-D6 is a deuterated analog of geraniol, a naturally occurring monoterpenoid and alcohol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of geraniol can significantly alter its physical and chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Geraniol-D6 typically involves the deuteration of geraniol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Oxidation Reactions

Geraniol-D6 undergoes oxidation at the alcohol group and conjugated double bonds, though deuterium substitution may reduce reaction rates. Key pathways include:

Alcohol Oxidation

-

Primary oxidation : Conversion to geranial (this compound → deuterated geranial) via enzymatic or chemical oxidants like Cr(VI) compounds (e.g., pyridinium chlorochromate) .

-

Autoxidation : Forms hydroperoxides and epoxides upon air exposure. Deuterium at reactive allylic positions (C2 or C6) slows radical-initiated autoxidation due to kinetic isotope effects (k_H/k_D ≈ 2–7) .

Double Bond Oxidation

-

Epoxidation : Reaction with peracids (e.g., mCPBA) yields deuterated epoxides, though regioselectivity may differ slightly from geraniol .

Acid-Catalyzed Rearrangements

In acidic conditions, this compound undergoes cyclization and isomerization:

-

Cyclization to α-terpineol : Deuteration at C6 reduces protonation rates at the tertiary carbon, potentially altering product ratios compared to geraniol .

-

Isomerization to linalool : Catalyzed by alum or diatomite at 80–150°C. Deuterium labeling could help track intermediate carbocation stability .

Hydrogenation and Deuteration

-

Catalytic hydrogenation : Full saturation of this compound’s double bonds with Pd/C or Ni catalysts produces tetrahydrothis compound. Deuterium at allylic positions may slightly inhibit adsorption on metal surfaces .

-

Deuterium exchange : Under basic conditions, labile protons (e.g., hydroxyl group) may exchange with deuterium, though the C10D6 label is designed to resist such exchange .

Biotransformation and Metabolism

This compound is used to study metabolic pathways:

-

ω-Oxidation : Hepatic cytochrome P450 enzymes (e.g., CYP2B6) oxidize the terminal methyl group to 8-hydroxythis compound and 2,6-dimethyl-2,6-octadienedioic acid (Hildebrandt acid-D6). Deuterium substitution slows hydroxylation rates, as seen in rat liver microsomes .

-

Conjugation : Forms glucuronides and sulfates, with deuterium potentially affecting UDP-glucuronosyltransferase kinetics .

Nucleophilic Substitution

-

Tosylate formation : this compound reacts with tosyl chloride to yield geranyl tosylate-D6, a precursor for SN2 reactions. Deuteration at β-positions may reduce steric hindrance .

Appel Reaction

-

Conversion to geranyl chloride-D6 using triphenylphosphine and CCl4. The reaction proceeds via a deuterium-retentive mechanism .

Biochemical Interactions

-

Enzyme inhibition : this compound competitively inhibits CYP2B6 (Ki ≈ 5 μM), affecting metabolism of drugs like bupropion. Deuterium’s mass effect may enhance binding stability .

-

Membrane interactions : Deuteration alters lipid bilayer partitioning, as shown in studies on AMPA receptor modulation .

Table 1: Comparative Reactivity of Geraniol vs. This compound

Table 2: Major Metabolites of this compound

Analytical Considerations

-

GC-MS : Deuterium labeling aids in distinguishing this compound from endogenous geraniol via mass shifts (e.g., m/z 154 → 160) .

-

NMR : CD2Cl2 or D2O solvents minimize proton interference, enabling precise tracking of deuterium in reaction pathways .

This compound’s reactions are mechanistically analogous to geraniol but modulated by isotopic effects, making it invaluable for tracing metabolic fluxes and reaction mechanisms. Direct studies on this compound remain limited, necessitating cautious extrapolation from geraniol data and deuterium chemistry principles .

Scientific Research Applications

Pharmacological Studies

Geraniol-D6 has been employed in pharmacological research to investigate its effects on various biological systems:

- Anti-Cancer Properties : Geraniol has shown promise in inhibiting tumor growth and angiogenesis. A study demonstrated that geraniol reduces the migratory activity of endothelial cells and downregulates vascular endothelial growth factor (VEGF) signaling pathways, suggesting its potential as an anti-cancer agent .

- Neuroprotective Effects : Research indicates that geraniol can mitigate oxidative stress and neuroinflammation, enhancing cognitive function in models of aging. In a study involving D-galactose-induced cognitive impairment in mice, geraniol treatment significantly improved memory and reduced inflammation markers .

- Antimicrobial Activity : Geraniol exhibits antibacterial and antifungal properties. It has been shown to inhibit the growth of various pathogens, including E. coli and Candida albicans, making it a candidate for therapeutic applications against infections .

Environmental Chemistry

This compound serves as a tracer in environmental studies to understand reaction mechanisms and the kinetic isotope effect. Its isotopic labeling allows researchers to track the fate of organic compounds in complex environmental matrices.

Pharmacological Effects of this compound

| Application Area | Effect Observed | Reference |

|---|---|---|

| Anti-Cancer | Inhibits tumor growth and angiogenesis | |

| Neuroprotection | Reduces cognitive decline due to aging | |

| Antimicrobial | Inhibits growth of pathogens |

Anti-Cancer Mechanism Study

In vitro studies showed that geraniol inhibits endothelial cell proliferation by downregulating PCNA and upregulating cleaved caspase-3, leading to increased apoptosis in cancer cells. This was validated through Western blot analyses and a rat aortic ring assay demonstrating reduced vascular sprout formation .

Neuroprotective Study

A controlled experiment on mice indicated that geraniol administration improved spatial learning and memory by activating the PI3K/Akt pathway, which is crucial for neuroprotection against oxidative stress .

Mechanism of Action

The mechanism of action of Geraniol-D6 involves the interaction of its deuterated functional groups with molecular targets. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways. Deuterium substitution can also affect the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable tool in pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

Geraniol: The non-deuterated analog of Geraniol-D6, commonly found in essential oils.

Nerol: A stereoisomer of geraniol with similar chemical properties.

Linalool: Another monoterpenoid alcohol with a different structural arrangement.

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in scientific research for studying isotope effects, enhancing drug stability, and improving analytical techniques.

Biological Activity

Geraniol-D6 is a deuterated form of geraniol, a naturally occurring acyclic monoterpene alcohol found in various essential oils. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and case analyses.

This compound is characterized by its molecular formula and a molecular weight of approximately 156.25 g/mol. The deuterated version is used in research to trace metabolic pathways and understand the pharmacokinetics of geraniol.

1. Anti-Cancer Properties

Geraniol has shown significant potential as an anti-cancer agent through multiple mechanisms:

- Angiogenesis Inhibition : Geraniol suppresses angiogenesis by downregulating vascular endothelial growth factor (VEGF) signaling pathways. In vitro studies demonstrated that geraniol reduced the migratory activity of endothelial cells and inhibited vascular sprout formation in a rat aortic ring assay . In vivo experiments with CT26 tumor models showed smaller tumor sizes and reduced vascularization in geraniol-treated groups compared to controls .

- Cell Cycle Regulation : Geraniol influences cell cycle progression by modulating proteins such as proliferating cell nuclear antigen (PCNA) and cleaved caspase-3, promoting apoptosis in tumor cells .

- Antioxidant Effects : Geraniol enhances the activity of antioxidant enzymes like glutathione peroxidase and catalase, contributing to its protective effects against oxidative stress in cancer models .

| Study | Findings |

|---|---|

| Inhibition of angiogenesis in CT26 tumors; reduced VEGF signaling | |

| Modulation of antioxidant enzyme activity; apoptosis induction |

2. Anti-Inflammatory Effects

Geraniol exhibits substantial anti-inflammatory properties:

- Cytokine Modulation : In animal models, geraniol treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing protective adiponectin levels . This suggests its role in mitigating chronic inflammation.

- Pathway Inhibition : Geraniol inhibits the NF-κB signaling pathway, reducing the expression of COX-2 and iNOS, which are critical mediators in inflammatory responses .

| Study | Findings |

|---|---|

| Reduction of TNF-α and IL-6 levels; enhancement of adiponectin | |

| Inhibition of COX-2 and iNOS expression |

3. Antioxidant Activity

Geraniol demonstrates potent antioxidant capabilities:

- Radical Scavenging : It effectively neutralizes free radicals, with studies showing an ability to reduce DPPH radical levels significantly . This property underlies its protective effects against oxidative damage.

4. Antimicrobial Effects

Geraniol exhibits notable antimicrobial properties against various pathogens:

- Bacterial Activity : Studies have shown that geraniol possesses antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, making it a potential candidate for therapeutic applications in treating infections .

- Fungal Activity : It also demonstrates antifungal properties against pathogens like Candida albicans, inhibiting biofilm formation and growth .

| Study | Findings |

|---|---|

| Antibacterial activity against S. aureus and E. faecalis | |

| Antifungal effects on Candida albicans |

Case Studies

- Cancer Treatment Models : In murine models, geraniol significantly reduced tumor size and vascularization when administered alongside standard chemotherapy agents, indicating its potential as an adjunct therapy .

- Inflammatory Disease Models : In models of allergic encephalomyelitis and diabetes, geraniol administration led to improved outcomes by reducing inflammation markers and enhancing antioxidant defenses .

Properties

IUPAC Name |

(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZPCOQZEFWAFX-VXNAPGOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.